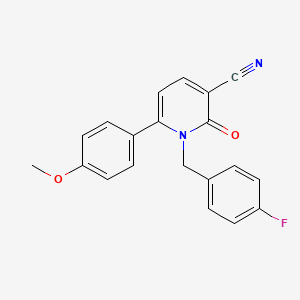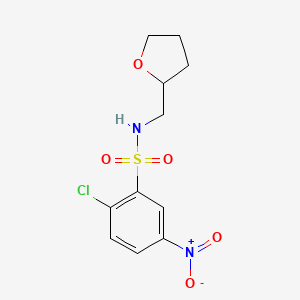
2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide, also known as SN-6, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. This compound is particularly interesting due to its unique chemical structure and its ability to interact with specific biological targets.
作用機序
The mechanism of action of 2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide involves its ability to bind to specific biological targets and inhibit their activity. In the case of carbonic anhydrase, 2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide binds to the active site of the enzyme and prevents it from catalyzing the conversion of carbon dioxide to bicarbonate. Similarly, 2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide binds to the ATP-binding site of CK2 and prevents it from phosphorylating its target proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide are complex and depend on the specific biological target being inhibited. Inhibition of carbonic anhydrase can lead to changes in pH regulation and ion transport in various biological systems. Inhibition of CK2 can lead to changes in cell growth and proliferation, as well as alterations in signaling pathways involved in cancer development and progression.
実験室実験の利点と制限
2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide has several advantages for use in laboratory experiments, including its high purity and specificity for certain biological targets. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for research involving 2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide, including the development of more selective inhibitors for specific biological targets. Additionally, the potential therapeutic applications of 2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide in the treatment of various diseases, such as cancer, are an area of ongoing investigation. Finally, the use of 2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide in combination with other compounds may lead to the development of more effective treatments for a variety of conditions.
合成法
The synthesis of 2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide involves several steps, including the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with tetrahydrofuran in the presence of a base. The resulting intermediate is then treated with sodium azide and reduced to yield the final product, 2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide. The synthesis of 2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide has been optimized to improve yield and purity, making it a viable option for large-scale production.
科学的研究の応用
2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide has been used extensively in scientific research due to its ability to selectively inhibit certain enzymes and proteins. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in various biological systems. 2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
特性
IUPAC Name |
2-chloro-5-nitro-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O5S/c12-10-4-3-8(14(15)16)6-11(10)20(17,18)13-7-9-2-1-5-19-9/h3-4,6,9,13H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENOPJKNNWPORV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

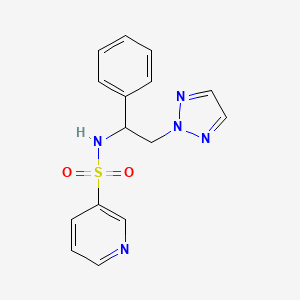
![N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2735957.png)
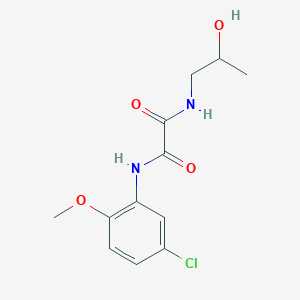
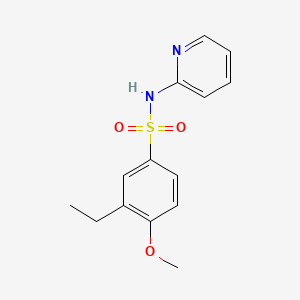
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzamide](/img/structure/B2735963.png)
![2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2735966.png)
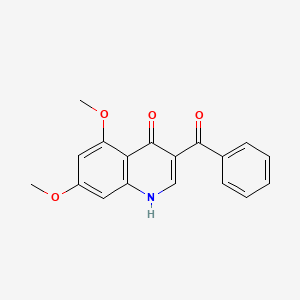
![6-[(6-Chloro-3-pyridinyl)methyl]-5,7-dimethyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2735968.png)


![2-(2,4-dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B2735972.png)
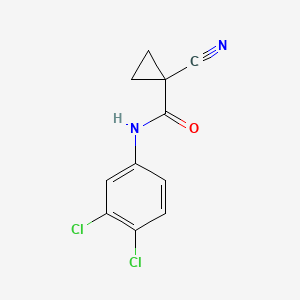
![4-methoxy-N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2735975.png)
